4-Chloro-6-(4-(methylthio)phenyl)pyrimidin-2-amine
Overview
Description
4-Chloro-6-(4-(methylthio)phenyl)pyrimidin-2-amine: is a pyrimidine derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound features a chloro group at position 4, a methylthio group at position 6, and an amine group at position 2, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(4-(methylthio)phenyl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloropyrimidine and 4-(methylthio)aniline.
Coupling Reaction: The key step involves a coupling reaction between 4-chloropyrimidine and 4-(methylthio)aniline.
Reaction Conditions: The reaction is typically carried out in the presence of a base such as cesium carbonate, a palladium catalyst, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-(4-(methylthio)phenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at position 4 can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Cesium carbonate, DMF, elevated temperatures.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, room temperature.
Reduction: Palladium on carbon, hydrogen gas, ethanol.
Major Products:
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Scientific Research Applications
Chemistry: 4-Chloro-6-(4-(methylthio)phenyl)pyrimidin-2-amine is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential bioactivity. Pyrimidine derivatives are known to exhibit a range of pharmacological effects, including antimicrobial, antiviral, and anticancer activities .
Medicine: Due to its potential bioactivity, this compound is investigated as a lead compound in drug discovery. It may serve as a scaffold for the development of new therapeutic agents targeting various diseases .
Industry: In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable intermediate in the production of various chemical products .
Mechanism of Action
The mechanism of action of 4-Chloro-6-(4-(methylthio)phenyl)pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, pyrimidine derivatives are known to inhibit tyrosine kinases, which play a crucial role in cancer cell proliferation . The molecular targets and pathways involved would vary based on the specific biological activity being studied.
Comparison with Similar Compounds
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: Similar structure with an ethoxy group instead of a phenyl group.
6-Chloro-2-(methylthio)pyrimidin-4-amine: Similar structure with an amine group at position 4 instead of a phenyl group.
Uniqueness: 4-Chloro-6-(4-(methylthio)phenyl)pyrimidin-2-amine is unique due to the presence of both a chloro and a methylthio group on the pyrimidine ring, along with a phenyl group at position 6. This combination of functional groups provides a distinct chemical profile, making it a valuable compound for various applications in research and industry .
Biological Activity
4-Chloro-6-(4-(methylthio)phenyl)pyrimidin-2-amine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly as a kinase inhibitor and potential antitumor agent. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with:
- A chlorine atom at the 4-position.
- An amino group at the 2-position.
- A methylthio-substituted phenyl group at the 6-position.
This unique structure contributes to its reactivity and biological properties, making it a candidate for various pharmacological applications.
Kinase Inhibition
Research indicates that compounds similar to this compound exhibit significant kinase inhibitory activity. Kinases play crucial roles in cell signaling pathways associated with cancer progression. For instance, studies have shown that pyrimidine derivatives can inhibit several key kinases involved in tumor growth and metastasis .
Antitumor Activity
The compound has demonstrated potent antitumor effects in various cancer cell lines. In vitro studies reveal that it exhibits an IC50 value of less than 40 nM against multiple cancer types, indicating strong antiproliferative potency. Notably, it was tested in the NCI-60 cancer cell line panel, where it showed an average GI50 of approximately 10 nM against sensitive cell lines .
Table 1: Antiproliferative Activity of this compound
Cancer Type | IC50 (nM) | Mechanism of Action |
---|---|---|
Leukemia | <40 | Kinase inhibition |
Non-Small Cell Lung | <40 | Microtubule depolymerization |
Colon Cancer | <40 | Apoptosis induction |
Melanoma | <40 | Cell cycle arrest |
Ovarian Cancer | <40 | Inhibition of growth signaling |
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cellular processes. The inhibition of kinases disrupts signaling pathways critical for cell proliferation and survival. Additionally, it has been shown to induce microtubule depolymerization, further contributing to its antitumor efficacy .
Case Studies
- In Vitro Studies : In a study assessing the antiproliferative effects on MDA-MB-435 breast cancer cells, this compound demonstrated an EC50 value of 19 nM for microtubule depolymerization . This indicates its potential as a microtubule-targeting agent.
- In Vivo Studies : In xenograft models using MDA-MB-435 cells, administration of the compound at a dose of 75 mg/kg resulted in significant tumor reduction compared to controls after two weeks, suggesting its potential for clinical application .
- Comparative Analysis : Similar compounds were evaluated for their biological activities. For instance, another pyrimidine derivative exhibited lower potency against the same cancer types but was effective as an antimicrobial agent . This highlights the unique profile of this compound.
Properties
IUPAC Name |
4-chloro-6-(4-methylsulfanylphenyl)pyrimidin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3S/c1-16-8-4-2-7(3-5-8)9-6-10(12)15-11(13)14-9/h2-6H,1H3,(H2,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMKSKKUCHXZLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC(=NC(=N2)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
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